N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-22-17(24)12-7-3-5-9-14(12)21-18(22)25-11-16(23)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNOIZFITNRALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140210 | |
| Record name | N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329929-13-7 | |
| Record name | N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329929-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a bromophenyl moiety and a quinazolinone derivative, which are known for their diverse biological activities. The presence of the sulfanyl group enhances its chemical reactivity and potential bioactivity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, studies have demonstrated that certain quinazolinone derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
- Antitumor Activity : Quinazoline derivatives are often explored for their anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation and survival . This class of compounds has shown promise in targeting various cancer cell lines.
- Enzyme Inhibition : Many quinazoline-based compounds inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancerous cells and pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Antitumor | Inhibition of cancer cell growth | |
| Enzyme Inhibition (DHODH) | Reduced enzymatic activity |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives showed that specific modifications enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound's structure was pivotal in determining its interaction with bacterial enzymes .
- Antitumor Potential : Research involving various quinazoline derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These studies highlighted the role of structural modifications in enhancing anticancer activity, suggesting that this compound may possess similar properties .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- Halogen Effects: Bromine (in the target compound) and chlorine (in 476484-75-0) enhance lipophilicity and may improve membrane permeability compared to non-halogenated analogs like 6f (methoxy) or 6g (hydroxy) .
- Electron-Withdrawing Groups : Nitro (6j) and sulfamoyl () substituents increase polarity and may enhance interactions with enzymatic targets .
Key Findings:
- Cytotoxicity: Quinazolinone-acetamide hybrids generally exhibit mild-to-moderate activity, with substituents like nitro (6j) or chloro (21a) improving potency .
- Enzyme Inhibition : Sulfonamide and halogenated derivatives (e.g., 12 in ) show significant enzyme inhibition, suggesting the target compound’s bromophenyl group may similarly enhance binding to hydrophobic enzyme pockets .
- Antioxidant Potential: Iodinated analogs () demonstrate the role of halogenation in modulating redox-related pathways, a property that may extend to brominated compounds .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions, including condensation of substituted quinazolinone derivatives with bromophenyl acetamide precursors. Key steps include thiolation reactions (e.g., using sulfur nucleophiles) and amide bond formation. Solvents like ethanol, dimethylformamide (DMF), or dichloromethane are used, with bases (e.g., K₂CO₃) to facilitate deprotonation. Reaction temperatures range from room temperature to reflux (60–120°C), with yields optimized via TLC monitoring .
Q. How is the compound characterized to confirm its structural identity?
Standard characterization includes 1H/13C NMR for verifying aromatic protons, sulfur-linked methylene groups, and acetamide carbonyl signals. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ peaks). FT-IR identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening involves in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains. Dose-response curves (IC₅₀ values) are generated to prioritize further optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Byproducts often arise from incomplete thiolation or oxidation. Strategies include:
- Temperature control : Lowering reaction temperature (<60°C) to suppress side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Triethylamine or DMAP enhances coupling efficiency in amide formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C-S bond ~1.75–1.80 Å, dihedral angles between aromatic rings). For example, in related bromophenyl acetamides, dihedral angles of ~66° between aryl rings and acetamide groups confirm non-planar conformations, influencing steric interactions in biological targets .
Q. What strategies address contradictions in bioactivity data across different studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization includes:
- Dose normalization : Reporting activity as μM IC₅₀ values with 95% confidence intervals.
- Positive controls : Using reference compounds (e.g., doxorubicin for cytotoxicity).
- Orthogonal assays : Validating enzyme inhibition with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. How does substituent modification (e.g., ethyl vs. methyl groups) affect SAR?
Substituents on the quinazolinone ring (e.g., 3-ethyl vs. 3-methyl) influence lipophilicity (logP) and hydrogen-bonding capacity . For example, ethyl groups enhance metabolic stability in hepatic microsome assays, while bulkier substituents may reduce solubility. Systematic SAR studies require synthesizing analogs with controlled substitutions and testing in parallel .
Q. What computational methods predict binding modes to therapeutic targets?
Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes (e.g., EGFR kinase). MD simulations (GROMACS) assess stability of ligand-protein complexes over 50–100 ns trajectories. Electrostatic potential maps (MEPs) identify nucleophilic/electrophilic regions for covalent inhibitor design .
Q. How can stability studies inform storage and handling protocols?
Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via HPLC-UV . Lyophilization improves long-term storage in desiccated environments. Light-sensitive degradation is mitigated by amber glass vials. Degradation products (e.g., hydrolyzed acetamide) are identified via LC-MS .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–120°C | Higher temps risk side reactions |
| Solvent Polarity | DMF > Ethanol > THF | Polar solvents enhance intermediate solubility |
| Catalyst (Triethylamine) | 1–2 eq. | Reduces acid byproducts in amidation |
Table 2: Common Bioactivity Assays and Pitfalls
| Assay Type | Key Metrics | Potential Artifacts |
|---|---|---|
| MTT Cytotoxicity | IC₅₀ (μM) | Serum interference in adherent cells |
| Enzyme Inhibition | % Inhibition at 10 μM | Non-specific binding to assay plates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
